Doxapram hydrochloride monohydrate
Overview
Description
Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration . Each mL contains doxapram hydrochloride 20 mg, benzyl alcohol (as preservative) 0.9%, and water for injection . It is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform .
Synthesis Analysis
Doxapram was first synthesized in the 1960s and found to have a strong, dose-dependent respiratory stimulant action in mammals .
Molecular Structure Analysis
The molecular formula of Doxapram hydrochloride monohydrate is C24H33ClN2O3 . It is known chemically as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate . The molecular weight is 433.0 g/mol .
Chemical Reactions Analysis
Doxapram has been found to evoke 3H overflow in a concentration-dependent manner, and doxapram-evoked release was inhibited by the Ca2+ channel blocker nifedipine .
Physical And Chemical Properties Analysis
Doxapram hydrochloride is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration .
Scientific Research Applications
Brain Imaging in Panic Disorder
Doxapram hydrochloride has been utilized to study its effects on brain imaging in patients with panic disorder. Administration of doxapram, a respiratory stimulant, has provided a laboratory model of panic for functional imaging, revealing differential brain activity in panic disorder patients compared to controls, especially in the prefrontal cortex, cingulate gyrus, and amygdala (Garakani et al., 2007).
Hemodynamic Effects in Preterm Infants
Research has also focused on the hemodynamic effects of doxapram in preterm infants, specifically its impact on cerebral hemodynamics. It was observed that doxapram infusion induces an increase in cerebral oxygen consumption and requirement, cautioning its prescription for apnea of prematurity (Dani et al., 2006).
Enhancement of Respiratory Activity
Investigations into doxapram's effects on respiratory activity have revealed its potential to stimulate respiratory centers beyond its known peripheral chemoreceptor targets. This includes findings of aggravated adrenaline-induced arrhythmias in a rat model, suggesting a complex interaction with cardiac excitability (Oikawa et al., 2014).
Perioperative Neurologic Monitoring
In the context of anesthesia, doxapram has been examined for its effects on recovery time and brain activity, showing that it can significantly shorten the time to emergence from desflurane inhalational anesthesia without significantly affecting the Bispectral (BIS) Index, a measure of depth of anesthesia (Han, 2008).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991081 | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxapram hydrochloride monohydrate | |
CAS RN |
7081-53-0 | |
Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOXAPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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